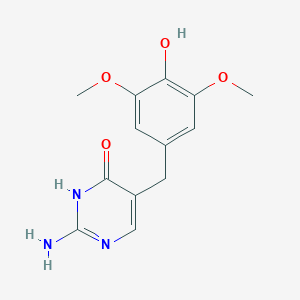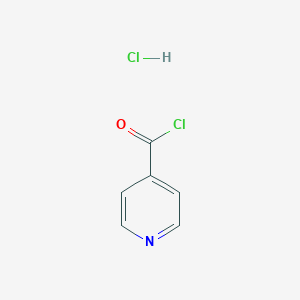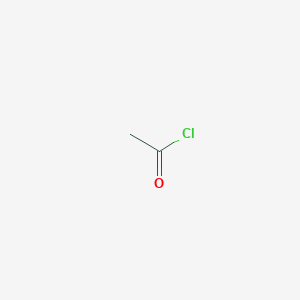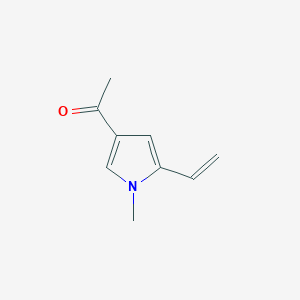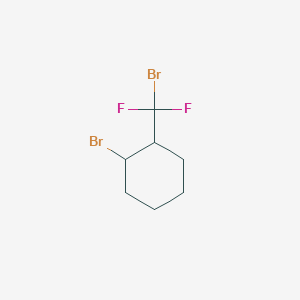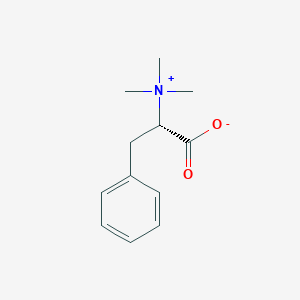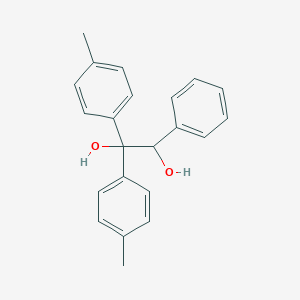
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, also known as BisMP, is a chiral compound commonly used in asymmetric catalysis. This compound has a unique structure that allows it to catalyze a wide range of reactions with high enantioselectivity.
Mechanism Of Action
The mechanism of action of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is not fully understood, but it is believed to involve the formation of a chiral complex between 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol and the substrate. This complex then undergoes a series of reactions that result in the formation of the desired chiral product. The chiral nature of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol allows it to selectively catalyze the reaction in one enantiomeric form, resulting in a chiral product.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been found to have low environmental toxicity, making it a safe and environmentally friendly option for catalysis.
Advantages And Limitations For Lab Experiments
The advantages of using 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in lab experiments include its high enantioselectivity, versatility in catalyzing a wide range of reactions, and its low toxicity. However, one limitation is that 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be expensive to synthesize, which may limit its use in large-scale industrial applications.
Future Directions
There are several future directions for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol research. One area of interest is the development of new synthetic methods for 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol that are more cost-effective and scalable for industrial applications. Another area of interest is the exploration of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol. Additionally, there is potential for the use of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in the synthesis of new chiral materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol in these areas.
Conclusion:
In conclusion, 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol is a valuable tool in asymmetric catalysis, with high enantioselectivity and versatility in catalyzing a wide range of reactions. Its low toxicity and environmental safety make it a promising option for industrial applications. While there is still much to be understood about the mechanism of action and potential applications of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol, ongoing research in this field holds promise for the development of new synthetic methods and the discovery of new reactions that can be catalyzed by 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol.
Synthesis Methods
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and benzophenone in the presence of a chiral catalyst. This reaction produces 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol with high enantioselectivity. Other methods include the reaction of 4-methylbenzaldehyde and benzaldehyde in the presence of a chiral catalyst and the reaction of 4-methylbenzaldehyde and 2-hydroxyacetophenone in the presence of a chiral catalyst.
Scientific Research Applications
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has been widely used in asymmetric catalysis for the synthesis of chiral compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol has also been used in the synthesis of natural products, such as alkaloids and terpenes. The high enantioselectivity of 1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol makes it a valuable tool in organic synthesis.
properties
CAS RN |
122135-80-2 |
|---|---|
Product Name |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C22H22O2/c1-16-8-12-19(13-9-16)22(24,20-14-10-17(2)11-15-20)21(23)18-6-4-3-5-7-18/h3-15,21,23-24H,1-2H3 |
InChI Key |
DJENFIFQSSNDSL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(C3=CC=CC=C3)O)O |
synonyms |
1,1-Bis(4-methylphenyl)-2-phenyl-1,2-ethanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



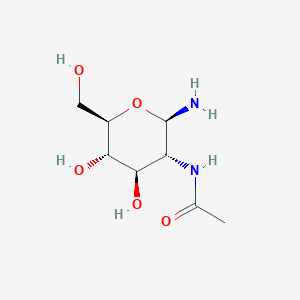
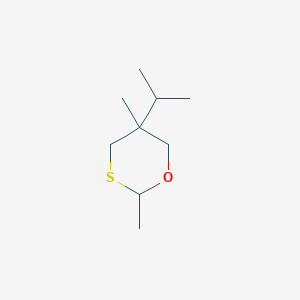
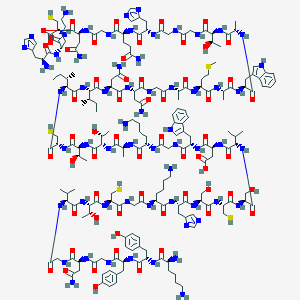
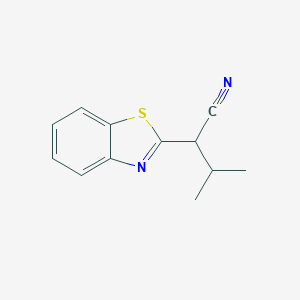
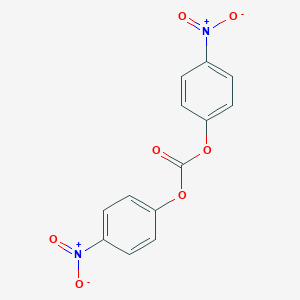
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
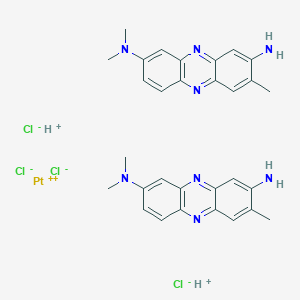
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
